molecular formula C19H17NO5 B7792793 2-(2,5-Dimethoxyphenyl)-8-methoxyquinoline-4-carboxylic acid

2-(2,5-Dimethoxyphenyl)-8-methoxyquinoline-4-carboxylic acid

Cat. No.: B7792793
M. Wt: 339.3 g/mol
InChI Key: PAHAAJMCNLGVPJ-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)-8-methoxyquinoline-4-carboxylic acid is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core substituted with methoxy and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethoxyphenyl)-8-methoxyquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are common.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)-8-methoxyquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)-8-methoxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

  • 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid
  • 8-Methoxyquinoline-4-carboxylic acid
  • 2,5-Dimethoxyphenylacetic acid

Comparison:

  • 2-(2,5-Dimethoxyphenyl)-8-methoxyquinoline-4-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups on the quinoline core, which may confer distinct biological activities and chemical reactivity compared to its analogs.
  • 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid lacks the 8-methoxy group, which may affect its electronic properties and interactions with molecular targets.
  • 8-Methoxyquinoline-4-carboxylic acid lacks the 2,5-dimethoxyphenyl group, potentially altering its biological activity and solubility.
  • 2,5-Dimethoxyphenylacetic acid has a different core structure, leading to different chemical and biological properties.

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-8-methoxyquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-23-11-7-8-16(24-2)14(9-11)15-10-13(19(21)22)12-5-4-6-17(25-3)18(12)20-15/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHAAJMCNLGVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC3=C(C=CC=C3OC)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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